molecular formula C13H20N2O7 B12405088 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12405088
M. Wt: 316.31 g/mol
InChI Key: JFKOVKUSGMUXKQ-RXHRYUJKSA-N
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Description

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common method includes the protection of hydroxyl groups, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrimidine compounds .

Scientific Research Applications

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes involved in nucleic acid synthesis, inhibiting their activity and thereby disrupting the replication of viral and cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in target cells .

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar structure but lacking the methoxyethoxy group.

    Cytidine: Another pyrimidine nucleoside that differs in the functional groups attached to the pyrimidine ring.

Uniqueness

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its methoxyethoxy group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other pyrimidine nucleosides and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O7/c1-7-5-15(13(19)14-11(7)18)12-9(17)10(8(6-16)22-12)21-4-3-20-2/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,19)/t8-,9+,10?,12-/m1/s1

InChI Key

JFKOVKUSGMUXKQ-RXHRYUJKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)OCCOC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OCCOC)O

Origin of Product

United States

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